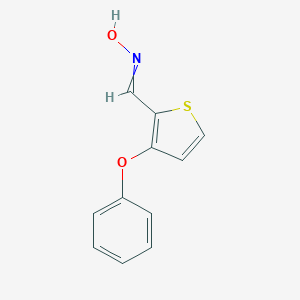

3-Phenoxythiophene-2-carbaldehyde oxime

Vue d'ensemble

Description

3-Phenoxythiophene-2-carbaldehyde oxime is a chemical compound with the molecular formula C11H9NO2S and a molecular weight of 219.26 g/mol . It is known for its unique structure, which includes a thiophene ring substituted with a phenoxy group and an oxime functional group. This compound has various applications in scientific research and industry due to its distinct chemical properties.

Méthodes De Préparation

The synthesis of 3-Phenoxythiophene-2-carbaldehyde oxime typically involves the reaction of 3-phenoxythiophene-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction is carried out in an appropriate solvent, often ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or other suitable methods.

Analyse Des Réactions Chimiques

3-Phenoxythiophene-2-carbaldehyde oxime undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso derivatives using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction of the oxime group can yield the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions include nitroso derivatives, amines, and substituted thiophenes.

Applications De Recherche Scientifique

Chemistry

In organic synthesis, 3-Phenoxythiophene-2-carbaldehyde oxime serves as an intermediate for developing more complex molecules. It is particularly valuable in synthesizing pharmaceuticals and agrochemicals due to its reactive functional groups that facilitate various chemical reactions.

Biology

This compound is utilized in biochemical assays to investigate enzyme interactions and inhibition mechanisms. The oxime group is known for its ability to reactivate acetylcholinesterase, an enzyme that can be inhibited by organophosphate compounds, making it useful for studying enzyme kinetics and potential antidotes.

Medicine

Research into the therapeutic applications of this compound has shown promise in drug development. It is being explored as a precursor for synthesizing compounds with antimicrobial and anticancer properties. For instance, derivatives of this compound have been tested for their efficacy against various cancer cell lines and pathogens.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials, including polymers and dyes. Its reactive nature allows it to be incorporated into various formulations that require specific chemical properties.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of derivatives synthesized from this compound. The results indicated significant cytotoxic effects against several cancer cell lines, suggesting that modifications to the oxime structure can enhance therapeutic efficacy.

Case Study 2: Enzyme Reactivation

Research focused on the ability of this compound to reactivate acetylcholinesterase inhibited by organophosphates. The findings demonstrated that this compound could restore enzyme activity effectively, highlighting its potential as an antidote in toxicology.

Mécanisme D'action

The mechanism by which 3-Phenoxythiophene-2-carbaldehyde oxime exerts its effects is primarily through its oxime group, which can interact with various molecular targets. In biological systems, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates . This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the regeneration of the active enzyme.

Comparaison Avec Des Composés Similaires

Similar compounds to 3-Phenoxythiophene-2-carbaldehyde oxime include other thiophene derivatives and oxime-containing molecules. Some examples are:

2-Thiophenecarboxaldehyde oxime: Lacks the phenoxy group, making it less versatile in certain chemical reactions.

3-Phenoxythiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an oxime, leading to different reactivity and applications.

Phenylthiophene oxime: Similar structure but with variations in the substitution pattern on the thiophene ring.

The uniqueness of this compound lies in its combination of the phenoxy and oxime groups, which confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Activité Biologique

3-Phenoxythiophene-2-carbaldehyde oxime, with the CAS number 175203-75-5, is a compound characterized by its unique chemical structure that includes a phenoxy group attached to a thiophene ring and an oxime functional group. Its molecular formula is C11H9N1O1S1, and it has a molecular weight of approximately 219.26 g/mol. This compound has garnered attention for its potential biological activities, which are explored in various research studies.

The compound exhibits a melting point of about 105 °C and a predicted boiling point of 329.2 °C. The oxime functional group contributes to its reactivity, allowing it to undergo various chemical transformations. Several synthesis methods have been reported, which can lead to different derivatives with potentially enhanced biological properties.

Synthesis Methods

- Condensation Reactions : Typically involve the reaction of phenolic compounds with thiophene derivatives under acidic conditions.

- Oxime Formation : Involves the reaction of aldehydes with hydroxylamine, which can be optimized for yield and purity.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Properties : Some studies suggest that this compound may possess antimicrobial activity against various pathogens.

- Anticancer Potential : Preliminary investigations indicate that derivatives may inhibit cancer cell proliferation.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which may have therapeutic implications.

Case Studies

- Anticancer Activity : A study investigated the effects of thiophene derivatives on cancer cell lines, revealing that certain modifications led to increased cytotoxicity against breast cancer cells (MDA-MB-231) with IC50 values in the low micromolar range.

- Antimicrobial Efficacy : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups.

Structure-Activity Relationship (SAR)

The unique combination of the phenoxy group and the oxime functionality imparts distinct biological properties to this compound. Variations in substituents on the thiophene ring can lead to diverse derivatives with altered biological activities.

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 3-Methylthiophene-2-carbaldehyde oxime | 41056-90-0 | Exhibits different biological activities; methyl group alters reactivity. |

| 3-Azidothiophene-2-carbaldehyde oxime | 56488-98-3 | Contains an azide group; useful in click chemistry applications. |

| 3-Thienylcarboxaldehyde oxime | Not specified | Simplified structure; used in similar synthetic pathways. |

The biological activity of this compound is thought to be mediated through several mechanisms:

- Binding Affinity : It may interact with specific receptors or enzymes, modulating their activity.

- Reactive Oxygen Species (ROS) : Some studies suggest that the compound can induce oxidative stress in target cells, leading to apoptosis in cancer cells.

Propriétés

IUPAC Name |

N-[(3-phenoxythiophen-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c13-12-8-11-10(6-7-15-11)14-9-4-2-1-3-5-9/h1-8,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHMQLOQEDQAAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(SC=C2)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381347 | |

| Record name | N-[(3-phenoxythiophen-2-yl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-75-5 | |

| Record name | N-[(3-phenoxythiophen-2-yl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.